Methyl 11-oxododecanoate
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Overview
Description
Methyl 11-oxododecanoate is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 11-oxododecanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of 11-hydroxy dodecanoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-oxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: 11-oxododecanoic acid.
Reduction: 11-hydroxy dodecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 11-oxododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of methyl 11-oxododecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-hydroxy-4-oxododecanoate
- 11-hydroxy-4-oxododecanoic acid
- Methyl 11-hydroxy-10-methyl-4-oxododecanoate
Uniqueness
Methyl 11-oxododecanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methyl ester group provides distinct reactivity compared to similar compounds, making it valuable in synthetic chemistry and research applications .
Properties
CAS No. |
83993-00-4 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 11-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h3-11H2,1-2H3 |
InChI Key |
CWXGVMBXYAXQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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